Cas no 2227827-55-4 (rac-(1R,2R)-2-(1H-pyrrol-3-yl)cyclopropylmethanamine)

rac-(1R,2R)-2-(1H-pyrrol-3-yl)cyclopropylmethanamine 化学的及び物理的性質
名前と識別子
-
- rac-[(1R,2R)-2-(1H-pyrrol-3-yl)cyclopropyl]methanamine
- EN300-1789872
- 2227827-55-4
- rac-(1R,2R)-2-(1H-pyrrol-3-yl)cyclopropylmethanamine
-
- インチ: 1S/C8H12N2/c9-4-7-3-8(7)6-1-2-10-5-6/h1-2,5,7-8,10H,3-4,9H2/t7-,8-/m0/s1
- InChIKey: ZJBMUALIEISUOJ-YUMQZZPRSA-N
- ほほえんだ: NC[C@@H]1C[C@H]1C1C=CNC=1
計算された属性
- せいみつぶんしりょう: 136.100048391g/mol
- どういたいしつりょう: 136.100048391g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 124
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 41.8Ų
rac-(1R,2R)-2-(1H-pyrrol-3-yl)cyclopropylmethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1789872-2.5g |
rac-[(1R,2R)-2-(1H-pyrrol-3-yl)cyclopropyl]methanamine |
2227827-55-4 | 2.5g |
$3136.0 | 2023-08-31 | ||
Enamine | EN300-1789872-1g |
rac-[(1R,2R)-2-(1H-pyrrol-3-yl)cyclopropyl]methanamine |
2227827-55-4 | 1g |
$1599.0 | 2023-08-31 | ||
Enamine | EN300-1789872-5g |
rac-[(1R,2R)-2-(1H-pyrrol-3-yl)cyclopropyl]methanamine |
2227827-55-4 | 5g |
$4641.0 | 2023-08-31 | ||
Enamine | EN300-1789872-10g |
rac-[(1R,2R)-2-(1H-pyrrol-3-yl)cyclopropyl]methanamine |
2227827-55-4 | 10g |
$6882.0 | 2023-08-31 | ||
Enamine | EN300-1789872-5.0g |
rac-[(1R,2R)-2-(1H-pyrrol-3-yl)cyclopropyl]methanamine |
2227827-55-4 | 5g |
$4641.0 | 2023-05-23 | ||
Enamine | EN300-1789872-1.0g |
rac-[(1R,2R)-2-(1H-pyrrol-3-yl)cyclopropyl]methanamine |
2227827-55-4 | 1g |
$1599.0 | 2023-05-23 | ||
Enamine | EN300-1789872-0.05g |
rac-[(1R,2R)-2-(1H-pyrrol-3-yl)cyclopropyl]methanamine |
2227827-55-4 | 0.05g |
$1344.0 | 2023-08-31 | ||
Enamine | EN300-1789872-0.5g |
rac-[(1R,2R)-2-(1H-pyrrol-3-yl)cyclopropyl]methanamine |
2227827-55-4 | 0.5g |
$1536.0 | 2023-08-31 | ||
Enamine | EN300-1789872-0.25g |
rac-[(1R,2R)-2-(1H-pyrrol-3-yl)cyclopropyl]methanamine |
2227827-55-4 | 0.25g |
$1472.0 | 2023-08-31 | ||
Enamine | EN300-1789872-10.0g |
rac-[(1R,2R)-2-(1H-pyrrol-3-yl)cyclopropyl]methanamine |
2227827-55-4 | 10g |
$6882.0 | 2023-05-23 |
rac-(1R,2R)-2-(1H-pyrrol-3-yl)cyclopropylmethanamine 関連文献
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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Marianne R. Sommer,Lauriane Alison,Clara Minas,Elena Tervoort,Patrick A. Rühs,André R. Studart Soft Matter, 2017,13, 1794-1803
rac-(1R,2R)-2-(1H-pyrrol-3-yl)cyclopropylmethanamineに関する追加情報
Rac-(1R,2R)-2-(1H-Pyrrol-3-yl)cyclopropylmethanamine: A Comprehensive Overview
The compound rac-(1R,2R)-2-(1H-pyrrol-3-yl)cyclopropylmethanamine, identified by the CAS number 2227827-55-4, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a cyclopropyl group with a pyrrole moiety and an amine functional group. The stereochemistry of the molecule, specifically the (1R,2R) configuration, plays a crucial role in its properties and applications.
Recent studies have highlighted the importance of cyclopropane-containing compounds in drug discovery. The cyclopropane ring in rac-(1R,2R)-2-(1H-pyrrol-3-yl)cyclopropylmethanamine contributes to its stability and reactivity. This makes it an interesting candidate for exploring new therapeutic agents. The pyrrole group, on the other hand, is known for its aromaticity and ability to participate in various chemical reactions, further enhancing the versatility of this compound.
One of the most promising applications of rac-(1R,2R)-2-(1H-pyrrol-3-yl)cyclopropylmethanamine lies in its potential as a chiral building block. Chiral compounds are essential in asymmetric synthesis, where they can be used to construct complex molecules with high enantioselectivity. The (1R,2R) configuration of this compound makes it particularly useful in such contexts. Researchers have demonstrated that this compound can serve as a versatile starting material for synthesizing bioactive molecules with intricate stereochemistry.
In addition to its synthetic applications, rac-(1R,2R)-2-(1H-pyrrol-3-yl)cyclopropylmethanamine has shown potential in pharmacological studies. Its ability to interact with biological systems has been explored in recent research papers. For instance, studies have indicated that this compound may exhibit modulatory effects on certain enzymes or receptors, making it a candidate for drug development programs targeting specific diseases.
The synthesis of rac-(1R,2R)-2-(1H-pyrrol-3-yl)cyclopropylmethanamine involves a series of well-established organic reactions. These include cyclization reactions to form the cyclopropane ring and subsequent functionalization steps to introduce the pyrrole and amine groups. The stereochemistry of the molecule is controlled during these steps to ensure the desired (1R,2R) configuration. Advanced techniques such as X-ray crystallography have been employed to confirm the molecular structure and stereochemistry.
From an environmental perspective, rac-(1R,2R)-2-(1H-pyrrol-3-yl)cyclopropylmethanamine has been studied for its biodegradability and toxicity profiles. These studies are crucial for assessing its safety in industrial and pharmaceutical applications. Results indicate that the compound exhibits moderate biodegradability under standard conditions, which aligns with current environmental regulations.
In conclusion, rac-(1R,2R)-2-(1H-pyrrol-3-yl)cyclopropylmethanamine is a multifaceted compound with significant potential in chemistry and pharmacology. Its unique structure, stereochemistry-dependent properties, and versatile applications make it an important subject of ongoing research. As new insights into its properties continue to emerge, this compound is poised to play an increasingly important role in drug discovery and chemical synthesis.
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